(E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide
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Overview
Description
“(E)-4-bromo-N’-((2-chloroquinolin-3-yl)methylene)benzohydrazide” is a chemical compound. It’s related to 2-chloroquinoline-3-carbaldehyde, a compound that has been the subject of recent research due to its synthetic and effective biological importance .
Synthesis Analysis
The synthesis of compounds like “(E)-4-bromo-N’-((2-chloroquinolin-3-yl)methylene)benzohydrazide” typically involves the use of 2-chloroquinoline-3-carbaldehyde . A “green” synthesis method has been reported, which uses 2-chloroquinoline-3-carbaldehyde and a variety of substituted hydrazides in PEG 400 .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Methods : The compound and its derivatives can be synthesized through various methods, often involving the reaction of quinolinecarbaldehyde with substituted benzohydrazides. The structures of the synthesized compounds are typically confirmed through spectroscopic techniques like IR, 1H NMR, and single-crystal X-ray diffraction analysis (Shaikh, 2013), (Arjun et al., 2020), (Cao, 2009).
Scientific Research Applications
Antimicrobial and Anticancer Activities : Benzohydrazide derivatives have been evaluated for their antimicrobial properties. The synthesized compounds showed promising antibacterial and antifungal activities, and some were screened for anticancer activities as well, indicating their potential in medical and pharmaceutical applications (Shaikh, 2013), (Patel et al., 2006), (Sarangi et al., 2020).
Corrosion Inhibition : Compounds similar to (E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide have been studied for their corrosion inhibition properties, especially in protecting mild steel in hydrochloric acid media. This showcases their potential application in industrial settings for material preservation and maintenance (Shanbhag et al., 2014).
Molecular Docking and Inhibition Studies : These compounds have also been used in molecular docking studies to investigate their potential as inhibitors for various proteins involved in diseases such as cancer. Their interactions with biological molecules and enzymes can help in the design of new therapeutic agents (Kavalapure et al., 2021), (Ghanei et al., 2016).
Antimalarial Activity : Some benzohydrazide derivatives have been assessed for their antimalarial activity, showing potential in the fight against malaria. These findings are crucial for the development of new antimalarial drugs (Shaikh et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
The mode of action involves the initial addition of an amino group of formamide to the aldehydic carbonyl of quinoline, followed by condensation to form N-((2-chloroquinolin-3-yl)methylene)formamide intermediate .
Biochemical Pathways
It’s worth noting that quinoline-based compounds have been associated with a variety of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiparasitic activity .
Result of Action
Compounds with similar structures have shown potential against various diseases .
Biochemical Analysis
Cellular Effects
Given the cytotoxic activity of similar compounds, it’s plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Given the stability of similar compounds, it’s likely that this compound exhibits long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It’s likely that this compound interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It’s plausible that this compound interacts with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It’s possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
4-bromo-N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClN3O/c18-14-7-5-11(6-8-14)17(23)22-20-10-13-9-12-3-1-2-4-15(12)21-16(13)19/h1-10H,(H,22,23)/b20-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTRCDDHPRGOOY-KEBDBYFISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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